Boc-Propargylamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-prop-2-ynylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-5-6-9-7(10)11-8(2,3)4/h1H,6H2,2-4H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSPYCWLYGXGJNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10454171 | |
| Record name | n-boc-propargylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10454171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92136-39-5 | |
| Record name | n-boc-propargylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10454171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(tert-Butoxycarbonyl)propargylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Mechanism and Substrate Design
The nucleophilic addition of lithium acetylides to imines represents a foundational strategy for propargylamine synthesis. For N-Boc-propargylamine, this method involves generating a lithium acetylide from propargylamine, followed by its addition to a Boc-activated imine. The Boc group enhances the electrophilicity of the imine nitrogen, facilitating nucleophilic attack.
Key steps include:
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Deprotonation of propargylamine using strong bases (e.g., LHMDS) at low temperatures (-50°C) to form the lithium acetylide.
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Reaction with N-Boc-imines, synthesized via condensation of aldehydes with tert-butoxycarbonyl-protected amines.
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Quenching with aqueous NH4Cl to yield the Boc-protected propargylamine.
Optimization and Yield Considerations
Yields exceeding 80% are achievable under anhydrous conditions. Solvent choice (typically THF or Et2O) and strict temperature control (-78°C to 0°C) minimize side reactions such as alkyne oligomerization. Steric hindrance from the Boc group necessitates extended reaction times (12–24 hours) for complete conversion.
Direct Boc Protection of Propargylamine
Boc Anhydride-Mediated Protection
The most straightforward method involves reacting propargylamine with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. This one-step protocol is scalable and avoids metal catalysts.
Reaction Conditions:
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Base: Triethylamine (2.0 equiv.) or DMAP (catalytic).
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Solvent: Dichloromethane (DCM) or THF.
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Temperature: 0°C to room temperature.
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Time: 4–6 hours.
Mechanistic Insights:
The base deprotonates propargylamine, generating a nucleophilic amine that attacks the electrophilic carbonyl of Boc anhydride. The tert-butoxy group acts as a leaving group, forming the carbamate.
Comparative Performance Data
| Base | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Triethylamine | DCM | 0 → RT | 92 | 98 |
| DMAP | THF | RT | 88 | 95 |
| Pyridine | DCM | 0 → RT | 78 | 90 |
Yields correlate with base strength and solvent polarity. Triethylamine in DCM provides optimal results due to efficient proton scavenging and solubility.
Transition Metal-Catalyzed Coupling Approaches
Copper-Catalyzed A3 Coupling
The A3 coupling (aldehyde-amine-alkyne) adapts well to N-Boc-propargylamine synthesis by employing Boc-protected amines. This one-pot method combines an aldehyde, Boc-amine, and terminal alkyne in the presence of a Cu(I) catalyst.
Representative Protocol:
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Catalyst: CuBr (10 mol%).
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Ligand: Phenanthroline (20 mol%).
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Solvent: Toluene.
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Temperature: 80°C.
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Time: 12 hours.
Advantages:
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Avoids pre-functionalized imines.
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Tolerates diverse aldehydes (aromatic, aliphatic).
Limitations:
Gold-Catalyzed Alkyne Activation
Gold(I) complexes selectively activate terminal alkynes for nucleophilic attack by Boc-protected amines. This method bypasses the need for pre-formed acetylides.
Key Parameters:
Solid-Phase Synthesis and Scalability
Polymer-Supported Reagents
Solid-phase synthesis minimizes purification steps. A polystyrene-Boc resin reacts with propargylamine in DMF, followed by cleavage with TFA/CH2Cl2. This approach achieves >90% purity but requires specialized equipment.
Large-Scale Industrial Production
Kilogram-scale production employs continuous flow reactors to enhance heat and mass transfer.
Green Chemistry Approaches
Chemical Reactions Analysis
Nucleophilic Additions to Electrophilic Species
N-Boc-propargylamine participates in nucleophilic addition reactions with organomagnesium or organolithium reagents. Key findings include:
- Reaction with Grignard reagents : Organomagnesium compounds add to in situ-generated N-Boc-imine intermediates derived from N-Boc-aminals, yielding N-Boc-propargylic amines (Table 1) .
- Role of ZnCl₂ : Addition of ZnCl₂ suppresses undesired reduction of intermediates, improving yields in reactions with isopropylmagnesium chloride .
Table 1: Addition of Grignard Reagents to N-Boc-Aminals
| Grignard Reagent | R Group | Yield (%) |
|---|---|---|
| BuMgCl | Bu | 78 |
| PhMgBr | Ph | 82 |
| TMSCH₂MgCl | TMS | 85 |
Pauson-Khand (PK) Cycloaddition
N-Boc-propargylamine serves as an alkyne component in PK reactions to synthesize 4,5-disubstituted cyclopentenones (Figure 1) :
- Substrates : Norbornadiene and N-Boc-propargylamine.
- Conditions : Catalyzed by Co₂(CO)₈ under CO atmosphere.
- Outcome : Cyclopentenones with a masked leaving group (Boc), enabling further functionalization.
Figure 1: PK Reaction Pathway
textNorbornadiene + N-Boc-propargylamine → Cyclopentenone adduct → Deprotection → Functionalized cyclopentenone
Table 2: PK Reaction Yields
| Alkyne | Cyclopentenone Product | Yield (%) |
|---|---|---|
| N-Boc-propargylamine | 4,5-Disubstituted | 70–85 |
Oxidation to N-Boc-Ketimines
Manganese dioxide (MnO₂) oxidizes N-Boc-propargylamine derivatives to N-Boc-ketimines, which are precursors to quaternary propargylamines :
- Mechanism : Propargylic C-H bond oxidation forms ketimines.
- Follow-up Reactions : Ketimines react with organolithium reagents (e.g., MeLi) to install quaternary centers.
Equation :
Cyclization to Heterocycles
The alkyne and amine moieties enable diverse cyclization pathways:
Cross-Coupling Reactions
N-Boc-propargylamine participates in Sonogashira couplings to install aryl/alkynyl groups :
- Example : Reaction with 3-iodobenzylamine under Pd/Cu catalysis yields orthogonally protected diamino precursors.
- Conditions : Pd(PPh₃)₄, CuI, Et₃N in DMF (70–85% yields) .
Deprotection and Functionalization
The Boc group is cleaved under acidic conditions (e.g., TFA) to liberate free propargylamine, enabling further alkylation or acylation :
Scientific Research Applications
Applications in Organic Synthesis
2.1 Synthesis of Propargylamines
Propargylamines are crucial intermediates in the synthesis of various biologically active compounds. n-Boc-propargylamine can be utilized as a precursor for synthesizing propargylamine derivatives through several methods, including:
- A3 Coupling Reactions : This method involves the reaction of aldehydes, amines, and alkynes to form propargylamines efficiently. Recent studies have demonstrated that heterogeneous copper-catalyzed A3 coupling reactions can yield propargylamines with high selectivity and efficiency .
- C-H Functionalization : The C-H activation of alkynes allows for the direct functionalization of n-Boc-propargylamine, leading to a variety of substituted propargylamines that can serve as precursors for further transformations .
2.2 Synthesis of Heterocycles
n-Boc-propargylamine is also employed in synthesizing various heterocycles, which are essential in medicinal chemistry:
- Cyclopentenones : The Pauson–Khand reaction using n-Boc-propargylamine has been explored to synthesize 4,5-disubstituted cyclopentenones, which have potential applications as therapeutic agents .
- Triazolobenzylidene-thiazolopyrimidines : These compounds act as CDC25 phosphatase inhibitors and are synthesized using n-Boc-propargylamine as a starting material . This highlights its role in developing targeted cancer therapies.
Medicinal Chemistry Applications
n-Boc-propargylamine has been identified as a key intermediate in synthesizing compounds with neuroprotective properties. Specifically, derivatives such as rasagiline and selegiline are known for their therapeutic effects in treating neurodegenerative diseases like Parkinson’s and Alzheimer’s disease . These compounds function by inhibiting monoamine oxidase B (MAO-B), thereby increasing dopamine levels in the brain.
Case Studies
Case Study 1: Synthesis of Anti-Cancer Agents
Research has illustrated the use of n-Boc-propargylamine in synthesizing novel anti-cancer agents through multi-step synthetic pathways. For instance, derivatives have been designed to target specific signaling pathways involved in cancer progression, demonstrating the compound's versatility and importance in drug discovery .
Case Study 2: Development of Antiviral Compounds
Another notable application is its role in developing antiviral agents targeting various viruses such as HIV and influenza. The structural modifications facilitated by n-Boc-propargylamine allow for the creation of compounds that exhibit enhanced antiviral activity while maintaining low toxicity profiles .
Tables
| Application Area | Specific Uses |
|---|---|
| Organic Synthesis | Propargylamines, Heterocycles |
| Medicinal Chemistry | Neuroprotective agents (e.g., rasagiline) |
| Antiviral Compounds | Targeting HIV, Influenza |
| Cancer Therapeutics | CDC25 phosphatase inhibitors |
Mechanism of Action
The mechanism of action of n-Boc-propargylamine involves its reactivity as a propargylamine derivative. It can act as a nucleophile in various reactions, forming covalent bonds with electrophilic centers. The compound’s ability to inhibit CDC25 phosphatase is due to its interaction with the enzyme’s active site, blocking its activity and affecting cell cycle progression .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
Reactivity in Catalytic Reactions
Functional Group Tolerance
- N-Boc-propargylamine: Compatible with Pd-, Cu-, and Ru-catalyzed cross-couplings (e.g., Sonogashira, cycloadditions) .
- Unprotected Propargylamine : Prone to oxidation; requires inert conditions .
Key Research Findings
Synthetic Efficiency : N-Boc-propargylamine achieves >90% yield in Boc protection reactions, outperforming analogs like 4j-Boc (48–99% yield variability) .
Catalytic Selectivity : In Ru-catalyzed hydroacylations, N-Boc-propargylamine exhibits 93% conversion, while bulkier analogs show reduced reactivity .
Biological Activity
n-Boc-propargylamine, a derivative of propargylamine, has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological activity, focusing on its potential therapeutic applications, particularly in neurodegenerative diseases and as a chemical probe in research.
- Chemical Name : N-(tert-Butoxycarbonyl)propargylamine
- CAS Number : 92136-39-5
- Molecular Formula : CHNO
- Molecular Weight : 155.2 g/mol
n-Boc-propargylamine exhibits biological activity primarily through its interactions with various enzymes, particularly monoamine oxidase (MAO) and acetylcholinesterase (AChE). The propargyl group allows for irreversible binding to the flavin-adenine dinucleotide (FAD) cofactor of MAO, which is crucial for the degradation of neurotransmitters such as dopamine and serotonin. This mechanism is particularly relevant in the context of neurodegenerative diseases like Alzheimer's disease (AD).
Biological Activities
- Cholinesterase Inhibition :
- Monoamine Oxidase Inhibition :
- Antioxidant Properties :
- Neuroprotective Effects :
Table 1: Biological Activity Summary of n-Boc-Propargylamine Derivatives
| Compound | Target Enzyme | IC (μM) | Activity Description |
|---|---|---|---|
| n-Boc-propargylamine | AChE | 2.63 ± 0.57 | Potent inhibitor, enhances cholinergic activity |
| Derivative 4 | MAO-B | Varies | Potential neuroprotective effects |
| Derivative 3 | AChE | 6.58 ± 0.27 | Moderate inhibitor |
| Derivative 6 | AChE | 7.20 ± 0.54 | Moderate inhibitor |
Case Study: Alzheimer’s Disease
In a study exploring novel compounds for AD treatment, derivatives of n-Boc-propargylamine were synthesized and evaluated for their ability to inhibit cholinesterases and modulate oxidative stress markers. Compound 4 was identified as a lead candidate due to its dual action on both AChE inhibition and antioxidant activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
